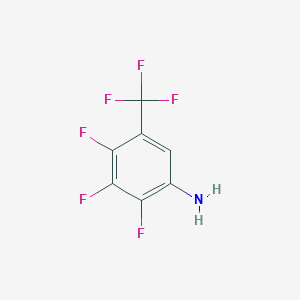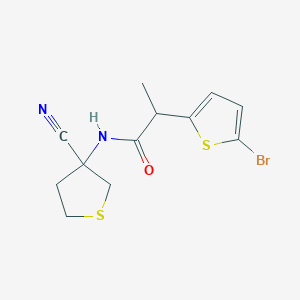![molecular formula C11H19NO2 B2623840 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 848233-35-2](/img/structure/B2623840.png)
3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one, also known as Mecam, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of cyclohexenone derivatives and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and promote the activation of anti-inflammatory pathways. Additionally, this compound has been shown to enhance the production of neurotrophic factors, which play a crucial role in the survival and growth of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress in the body, which can contribute to the development of various diseases. Additionally, this compound has been shown to reduce the levels of inflammatory markers in the body, which can help alleviate symptoms associated with inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, it exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, one limitation of using this compound in lab experiments is its relatively low solubility, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one. One potential avenue of research is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, researchers could investigate the use of this compound in the treatment of chronic pain and other inflammatory conditions. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential interactions with other compounds in the body.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. It exhibits anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its applications in medicine.
Méthodes De Synthèse
The synthesis of 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves the reaction of 2-methoxyethylamine with cyclohex-2-en-1-one in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of this compound as the final product. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for various research applications.
Applications De Recherche Scientifique
3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. Researchers have investigated the use of this compound in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis, among others.
Propriétés
IUPAC Name |
3-(2-methoxyethylamino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2)7-9(6-10(13)8-11)12-4-5-14-3/h6,12H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSDKUDIOJJMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2623758.png)
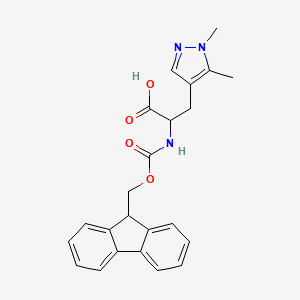
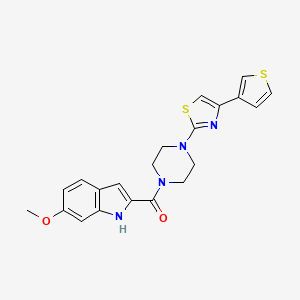

![Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate](/img/structure/B2623762.png)
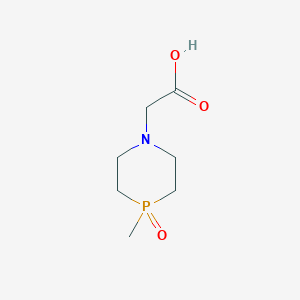
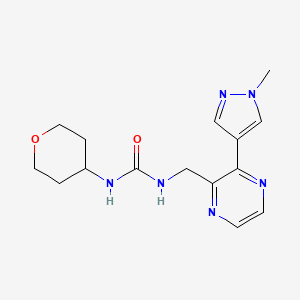
![2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2623768.png)
![N-(4-chlorophenyl)-2-[2-(2-pyridyl)benzimidazol-1-yl]acetamide](/img/structure/B2623773.png)
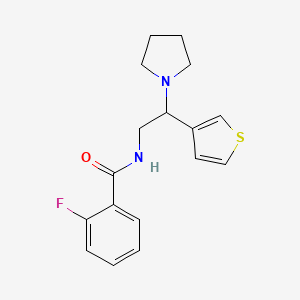
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2623777.png)
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623778.png)
